4-(Trifluoromethylsulfonyl)phenol
Overview
Description
4-(Trifluoromethylsulfonyl)phenol is a chemical compound of interest in the field of organic synthesis and materials science. Its properties are influenced by the trifluoromethylsulfonyl group attached to a phenol moiety.
Synthesis Analysis
The synthesis of arylsulfonates, including compounds similar to 4-(Trifluoromethylsulfonyl)phenol, can be achieved through the activation of the C-O bond of phenol by reaction with arylsulfonyl chlorides. This process yields arylsulfonates that can be used as electrophilic partners in subsequent reactions. The synthesis is notable for its convenience and economical advantages over other methods, with very good to excellent yields obtained without the need for column chromatography and employing a more efficient purification technique based on recrystallization (Ngassa et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylsulfonyl)phenol is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring. The structure of similar compounds shows extensive electron delocalization in the trifluoromethylsulfonyl group, which can affect the compound's reactivity and physical properties (Haas et al., 1996).
Chemical Reactions and Properties
4-(Trifluoromethylsulfonyl)phenol can undergo various chemical reactions characteristic of phenols and sulfonates. For instance, the compound can participate in electrophilic aromatic substitutions, nucleophilic substitutions, and can be a precursor in the synthesis of more complex organic molecules. Such reactions are influenced by the electron-withdrawing trifluoromethylsulfonyl group (Schimler et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethylsulfonyl)phenol, such as melting point, boiling point, and solubility, are influenced by the presence of the trifluoromethylsulfonyl group. This group is known for its strong electron-withdrawing nature, which can affect the compound's polarity and solubility in various solvents. The crystalline nature of arylsulfonates, similar to 4-(Trifluoromethylsulfonyl)phenol, facilitates their purification and long-term storage (Ngassa et al., 2017).
Scientific Research Applications
Environmental Pollution Treatment : Magnetic polysulfone microcapsules containing tributyl phosphate and magnetic nanoparticles have been developed for adsorption of phenols, including 4-chlorophenol, from aqueous solutions. This method demonstrates potential applications in treating environmental pollution caused by phenols (Yin et al., 2010).
Chemical Synthesis : The synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides, where the C-O bond of phenol is activated, has been reported. Arylsulfonates, including those derived from 4-(Trifluoromethylsulfonyl)phenol, are used as electrophilic partners in subsequent reactions (Ngassa et al., 2017).
Natural Product Synthesis : Vinyl and aryl trifluoromethanesulfonates, prepared from phenols, undergo various reactions like cross-coupling with organo-metallics, showing application in natural product synthesis (Ritter, 1993).
Catalysis in Organic Synthesis : Hafnium trifluoromethanesulfonate is used as a catalyst in the Fries rearrangement of acyloxy benzene or naphthalene derivatives and in the regioselective direct acylation of phenol derivatives (Kobayashi et al., 1996).
Acylation Reactions : Trimethylsilyl trifluoromethanesulfonate has been found to be an excellent catalyst for the acylation of alcohols with acid anhydrides, including phenols (Procopiou et al., 1998).
Ionic Liquid Applications : Choline bis(trifluoromethylsulfonyl)imide has been evaluated as an extractant media for the extraction of phenolic compounds from aqueous solution, showing potential in separation processes (Cesari et al., 2017).
Oxidation and Depolymerization Processes : Ionic liquid 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide promotes the generation of free radicals for the transformation of phenolic compounds and lignin (Yang et al., 2015).
Safety And Hazards
“4-(Trifluoromethylsulfonyl)phenol” is a hazardous chemical. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-(trifluoromethylsulfonyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZAVSVXFMGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564754 | |
Record name | 4-(Trifluoromethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)phenol | |
CAS RN |
432-84-8 | |
Record name | 4-(Trifluoromethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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